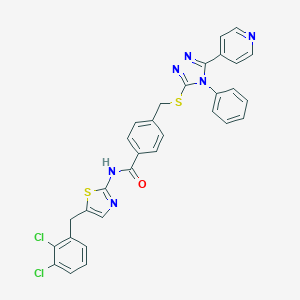![molecular formula C21H27N2O2+ B285939 1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium](/img/structure/B285939.png)
1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium, also known as Praziquantel, is a synthetic anthelmintic drug used to treat parasitic infections caused by tapeworms and flukes. It was first synthesized in the 1970s and has since become an important tool in the fight against parasitic infections.
Mechanism of Action
The exact mechanism of action of 1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium is not fully understood, but it is believed to work by increasing the permeability of the parasite's cell membrane, leading to muscle paralysis and death of the parasite. It is also thought to affect the parasite's calcium channels, which are important for muscle contraction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the host organism. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to affect the levels of certain enzymes, such as alanine aminotransferase and aspartate aminotransferase, in the liver.
Advantages and Limitations for Lab Experiments
1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, making it a popular choice for researchers. It is also highly effective against a wide range of parasites, making it a versatile tool for studying parasitic infections. However, there are also some limitations to its use in lab experiments. It can be toxic to certain cell types, and it may not be effective against all types of parasites.
Future Directions
There are a number of potential future directions for research on 1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium. One area of interest is the development of new formulations of the drug that are more effective against certain types of parasites. Another area of interest is the potential use of this compound in treating other diseases, such as cancer and Alzheimer's disease. Finally, there is also interest in studying the long-term effects of this compound use on the host organism.
Synthesis Methods
1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium is synthesized using a multi-step process that involves the reaction of 2-chloro-N-(2-hydroxy-3-propyl)acetamide with 4-methylphenol to form 1-(2-hydroxy-3-(4-methylphenoxy)propyl)-2-propyl-1H-benzimidazole. This intermediate is then reacted with methyl iodide to form 1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-benzimidazol-3-ium iodide, which is then converted to the final product, this compound, by treatment with sodium hydroxide.
Scientific Research Applications
1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium has been extensively studied for its efficacy in treating parasitic infections caused by tapeworms and flukes. It has been shown to be effective against a wide range of parasites, including Schistosoma mansoni, Schistosoma haematobium, and Fasciola hepatica. In addition to its use in treating parasitic infections, this compound has also been studied for its potential in treating other diseases, such as cancer and Alzheimer's disease.
Properties
Molecular Formula |
C21H27N2O2+ |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
1-(4-methylphenoxy)-3-(3-methyl-2-propylbenzimidazol-3-ium-1-yl)propan-2-ol |
InChI |
InChI=1S/C21H27N2O2/c1-4-7-21-22(3)19-8-5-6-9-20(19)23(21)14-17(24)15-25-18-12-10-16(2)11-13-18/h5-6,8-13,17,24H,4,7,14-15H2,1-3H3/q+1 |
InChI Key |
UBYBOJBCKQMNOW-UHFFFAOYSA-N |
SMILES |
CCCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C)O)C |
Canonical SMILES |
CCCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)
![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)
![2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B285872.png)

![ethyl 4-[({[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B285879.png)
![2-{[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B285880.png)
![2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B285881.png)
![2-[(4-Butylanilino)carbonyl]benzoic acid](/img/structure/B285883.png)
![5-(2-Butoxybenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285886.png)
![5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285889.png)
![5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285890.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285891.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285895.png)
